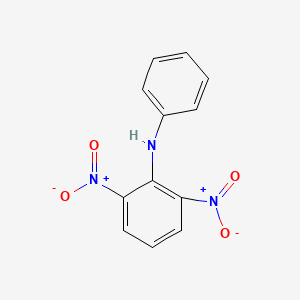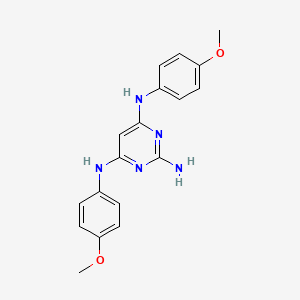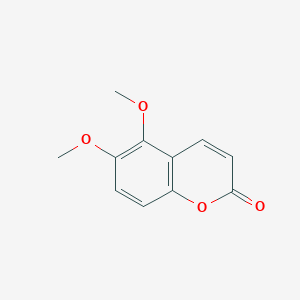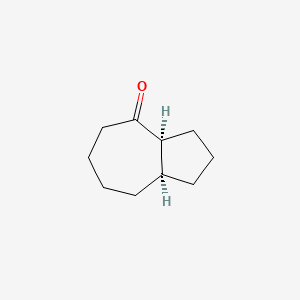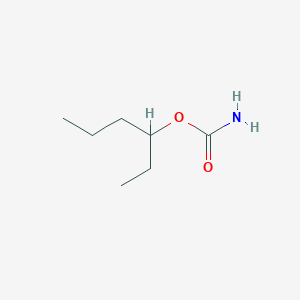
Hexan-3-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexan-3-yl carbamate is an organic compound with the molecular formula C7H15NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, medicine, and industrial applications, due to their versatile chemical properties.
Métodos De Preparación
Hexan-3-yl carbamate can be synthesized through several methods:
Carbamoylation: This method involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base.
Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI).
Transcarbamoylation: This method involves the reaction of a primary or secondary alcohol with a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin.
Análisis De Reacciones Químicas
Hexan-3-yl carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbamates can be reduced to form amines. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Carbamates can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Hexan-3-yl carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: Carbamates are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Carbamate derivatives are used in the design of drugs and prodrugs.
Industry: Carbamates are used as intermediates in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
The mechanism of action of hexan-3-yl carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding and modulate biological properties . In medicinal chemistry, carbamates are often designed to interact with specific enzymes or receptors, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Hexan-3-yl carbamate can be compared with other carbamates such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of a hexyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group. It is used in various industrial applications.
Phenyl carbamate: Contains a phenyl group and is used in the synthesis of more complex carbamate derivatives.
This compound is unique due to its hexyl group, which imparts different physical and chemical properties compared to simpler carbamates. This uniqueness can be leveraged in specific applications where the hexyl group provides advantages in terms of solubility, stability, or reactivity.
Propiedades
Número CAS |
6319-46-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
hexan-3-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
Clave InChI |
GUMWTWBEQCYCCX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



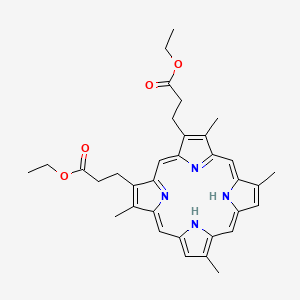
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
